N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide
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Overview
Description
N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a nitro group and an amino group linked to a dimethylocta-dienylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The nitro group is introduced through nitration reactions, while the amino group is added via amination reactions. The dimethylocta-dienylidene chain is then attached through a series of condensation reactions. Common reagents used in these reactions include nitric acid for nitration, amines for amination, and various catalysts to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]cyclopropanecarboxamide
- N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5257-84-1 |
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Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-(3,7-dimethylocta-2,6-dienylideneamino)-3-nitrobenzamide |
InChI |
InChI=1S/C17H21N3O3/c1-13(2)6-4-7-14(3)10-11-18-19-17(21)15-8-5-9-16(12-15)20(22)23/h5-6,8-12H,4,7H2,1-3H3,(H,19,21) |
InChI Key |
ANXSEHNQUCVQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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